Cas no 1502536-40-4 (2-(1H-indazol-3-yl)-3-methylbutanoic acid)
2-(1H-indazol-3-yl)-3-methylbutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(1H-indazol-3-yl)-3-methylbutanoic acid
- EN300-1852510
- 1502536-40-4
-
- Inchi: 1S/C12H14N2O2/c1-7(2)10(12(15)16)11-8-5-3-4-6-9(8)13-14-11/h3-7,10H,1-2H3,(H,13,14)(H,15,16)
- InChI Key: IGZAVYDEJADSMP-UHFFFAOYSA-N
- SMILES: OC(C(C1=C2C=CC=CC2=NN1)C(C)C)=O
Computed Properties
- Exact Mass: 218.105527694g/mol
- Monoisotopic Mass: 218.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 268
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 66Ų
2-(1H-indazol-3-yl)-3-methylbutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1852510-0.05g |
2-(1H-indazol-3-yl)-3-methylbutanoic acid |
1502536-40-4 | 0.05g |
$1140.0 | 2023-09-18 | ||
| Enamine | EN300-1852510-0.1g |
2-(1H-indazol-3-yl)-3-methylbutanoic acid |
1502536-40-4 | 0.1g |
$1195.0 | 2023-09-18 | ||
| Enamine | EN300-1852510-0.25g |
2-(1H-indazol-3-yl)-3-methylbutanoic acid |
1502536-40-4 | 0.25g |
$1249.0 | 2023-09-18 | ||
| Enamine | EN300-1852510-0.5g |
2-(1H-indazol-3-yl)-3-methylbutanoic acid |
1502536-40-4 | 0.5g |
$1302.0 | 2023-09-18 | ||
| Enamine | EN300-1852510-1.0g |
2-(1H-indazol-3-yl)-3-methylbutanoic acid |
1502536-40-4 | 1g |
$1357.0 | 2023-06-03 | ||
| Enamine | EN300-1852510-2.5g |
2-(1H-indazol-3-yl)-3-methylbutanoic acid |
1502536-40-4 | 2.5g |
$2660.0 | 2023-09-18 | ||
| Enamine | EN300-1852510-5.0g |
2-(1H-indazol-3-yl)-3-methylbutanoic acid |
1502536-40-4 | 5g |
$3935.0 | 2023-06-03 | ||
| Enamine | EN300-1852510-10.0g |
2-(1H-indazol-3-yl)-3-methylbutanoic acid |
1502536-40-4 | 10g |
$5837.0 | 2023-06-03 | ||
| Enamine | EN300-1852510-1g |
2-(1H-indazol-3-yl)-3-methylbutanoic acid |
1502536-40-4 | 1g |
$1357.0 | 2023-09-18 | ||
| Enamine | EN300-1852510-5g |
2-(1H-indazol-3-yl)-3-methylbutanoic acid |
1502536-40-4 | 5g |
$3935.0 | 2023-09-18 |
2-(1H-indazol-3-yl)-3-methylbutanoic acid Related Literature
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on 2-(1H-indazol-3-yl)-3-methylbutanoic acid
Recent Advances in the Study of 2-(1H-indazol-3-yl)-3-methylbutanoic acid (CAS: 1502536-40-4)
2-(1H-indazol-3-yl)-3-methylbutanoic acid (CAS: 1502536-40-4) is a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a key intermediate or active pharmaceutical ingredient (API) in the development of novel therapeutics. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
Recent literature has emphasized the role of 2-(1H-indazol-3-yl)-3-methylbutanoic acid in the modulation of specific biological pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of certain kinase enzymes, which are implicated in various cancers. The study utilized advanced computational modeling and in vitro assays to elucidate the compound's binding affinity and mechanism of action, providing a foundation for further drug development efforts.
Another area of interest is the compound's potential application in inflammatory diseases. A 2022 paper in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 2-(1H-indazol-3-yl)-3-methylbutanoic acid exhibited significant anti-inflammatory activity in preclinical models. The researchers attributed this effect to the compound's ability to interfere with pro-inflammatory cytokine production, suggesting its utility in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
From a synthetic chemistry perspective, recent advancements have focused on optimizing the production of 2-(1H-indazol-3-yl)-3-methylbutanoic acid. A 2023 study in Organic Process Research & Development detailed a novel, scalable synthesis route that improves yield and reduces environmental impact. This development is particularly relevant for industrial-scale production, addressing challenges related to cost and sustainability.
In conclusion, 2-(1H-indazol-3-yl)-3-methylbutanoic acid (CAS: 1502536-40-4) continues to be a compound of high interest in medicinal chemistry and drug discovery. Its diverse biological activities and improved synthetic accessibility make it a promising candidate for further research and development. Future studies are expected to explore its therapeutic potential in greater depth, potentially leading to novel treatments for cancer and inflammatory diseases.
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